molecular formula C17H18BrN5O B6467809 N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640830-63-1

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467809
CAS No.: 2640830-63-1
M. Wt: 388.3 g/mol
InChI Key: MDWHQBGTRXRAGW-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative intended for research applications, particularly in the field of chemical biology and medicinal chemistry. The compound's structure features a purine core, a scaffold of high significance in biological systems as it forms the backbone of key molecules like ATP and adenosine . This core is functionalized with two distinct substituents: a 4-bromobenzyl group at the N-6 position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at the N-9 position. The bromophenyl moiety may enhance lipophilicity and potentially influence interactions with hydrophobic regions of biological targets, a strategy observed in the design of bioactive molecules . The oxolane (tetrahydrofuran) ring contributes to the molecule's stereoelectronic properties and is a feature found in other investigated purine ligands . Purine derivatives are a major focus in pharmacological research due to their ability to interact with purinergic signaling pathways. These pathways, involving P1 (adenosine) and P2 (ATP/ADP) receptors, are critical regulators of immune response, inflammation, and organ function . Researchers may utilize this compound as a chemical tool to probe these complex signaling systems. It is supplied for in vitro studies and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O/c18-13-5-3-12(4-6-13)8-19-16-15-17(21-10-20-16)23(11-22-15)9-14-2-1-7-24-14/h3-6,10-11,14H,1-2,7-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWHQBGTRXRAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of the Purine Core

The most widely reported strategy involves sequential alkylation of 6-chloropurine (CAS 87-42-3).

Step 1: N-9 Alkylation with Oxolan-2-ylmethyl Bromide

6-Chloropurine is treated with oxolan-2-ylmethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF at 0–5°C. This step exploits the higher nucleophilic reactivity of the N-9 position in purines.

Reaction Conditions

ParameterValue
SolventDMF
BaseSodium hydride (1.2 eq)
Temperature0–5°C
Time12–16 hours
Yield68–72%

The intermediate 9-[(oxolan-2-yl)methyl]-6-chloro-9H-purine is isolated via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).

Step 2: N-6 Substitution with 4-Bromobenzylamine

The chloro group at C-6 is displaced by 4-bromobenzylamine under mild heating. A mixture of the intermediate and 4-bromobenzylamine (1.5 eq) in ethanol is refluxed for 8–10 hours.

Key Considerations

  • Catalyst : A catalytic amount of KI enhances nucleophilic substitution.

  • Byproduct Removal : β-Alanine-OBz is used as a scavenger to sequester unreacted alkylating agents.

Reaction Outcome

  • Yield : 58–63% after recrystallization from ethanol/water.

  • Purity : >98% (HPLC, C18 column, 254 nm).

One-Pot Tandem Alkylation

Recent advances employ a one-pot strategy using dual-protected intermediates. For example, 6-(tert-butoxycarbonylamino)purine is sequentially alkylated at N-9 and N-6, followed by deprotection.

Advantages

  • Reduced purification steps.

  • Higher overall yield (75–80%).

Limitations

  • Requires anhydrous conditions throughout.

  • Limited compatibility with electron-deficient amines.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (EP3266792B1) describes a continuous flow system for large-scale production:

  • Reactor 1 : N-9 alkylation at 10°C with a residence time of 30 minutes.

  • Reactor 2 : N-6 substitution at 70°C with inline scavenger addition.

  • Crystallization : Anti-solvent (heptane) is introduced for direct crystallization.

Key Metrics

ParameterBench ScaleFlow System
Annual Capacity50 kg2,000 kg
Purity97%99.5%
Solvent Waste120 L/kg15 L/kg

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, purine H-8), 4.85 (m, 2H, oxolan CH₂), 4.10 (m, 1H, oxolan CH).

  • HRMS : m/z 384.0421 [M+H]⁺ (calc. 384.0425).

Purity Assessment

HPLC Method

ColumnC18 (250 × 4.6 mm, 5 µm)
Mobile Phase60:40 MeCN/H₂O + 0.1% TFA
Retention6.8 minutes

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxolan-2-yl group, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

Table 1: Summary of Synthetic Routes

StepReaction TypeKey Reagents
1. BrominationElectrophilic SubstitutionAniline, Bromine
2. CyclizationCyclizationPurine precursors
3. AlkylationNucleophilic SubstitutionOxolan-2-ylmethyl bromide

Chemistry

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . Its interactions with specific enzymes can help elucidate metabolic pathways and enzyme mechanisms.

Medicine

The compound has been explored for its therapeutic properties , particularly:

  • Anticancer Activity : Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
  • Antiviral Properties : Research highlights its potential effectiveness against viral replication processes.

Table 2: Overview of Biological Activities

ApplicationActivity TypeFindings
AnticancerCytotoxicityInduces apoptosis in cancer cells
AntiviralViral replication inhibitionEffective against specific viral enzymes

Antiviral Activity

A study focused on the antiviral potential of purine derivatives demonstrated that this compound effectively inhibits viral replication by interacting with viral enzymes. This mechanism suggests its utility in developing new antiviral therapies.

Cytotoxicity Studies

In vitro studies revealed that this compound has a concentration-dependent cytotoxic effect on multiple cancer cell lines. The findings indicate that it may serve as a promising candidate for anticancer drug development.

Enzyme Inhibition

Research has shown that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The purine nucleus allows it to bind to enzymes and receptors involved in various biological pathways. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription.

Comparison with Similar Compounds

9-(4-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine (Compound 4, )

  • Substituents : N9: 4-bromobenzyl; N6: dimethylamine.
  • Synthesis: Derived from chloropurine via reaction with alkylamines in ethanol with triethylamine .
  • Key Differences : Unlike the target compound, this derivative lacks the oxolane group at N9 and instead has a dimethylamine at N4. The absence of the oxolane ring reduces steric bulk and may decrease metabolic stability.

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine ()

  • Substituents : N9: oxolan-2-yl; N6: 2-methoxybenzyl.
  • Synthesis : 6-Chloropurine reacts with dihydrofuran and trifluoroacetic acid, followed by substitution with 2-methoxybenzylamine .
  • Key Differences : The methoxy group at the ortho position (vs. para-bromo in the target) introduces steric hindrance and electron-donating effects. Crystallography reveals intermolecular hydrogen bonds (N6–H⋯N7) and π–π interactions, which may differ in the target compound due to bromine’s electron-withdrawing nature .

Analogues with Halogenated Aromatic Substitutions

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine ()

  • Substituents : C2: chlorine; N9: isopropyl; N6: 4-methoxybenzyl.
  • Key Differences: Chlorine at C2 (vs. The isopropyl group at N9 is less polar than oxolane, reducing solubility .

9-((5-Methoxypyridin-2-yl)methyl)-9H-purin-6-amine (Compound 1, )

  • Substituents : N9: 5-methoxypyridin-2-ylmethyl; N6: unmodified amine.
  • Biological Activity : Exhibits cytotoxicity against HeLa cells (IC₅₀ = 3.02 μM) .

Impact of Substituent Position and Electronic Effects

  • Para-Bromo vs. Ortho-Methoxy : The target’s 4-bromobenzyl group (electron-withdrawing) may enhance binding to hydrophobic pockets compared to 2-methoxybenzyl (electron-donating, steric hindrance) in .
  • Oxolane vs. Alkyl Chains : Oxolane’s oxygen atom improves solubility and rigidity, unlike flexible alkyl groups (e.g., isopropyl in ) or aromatic systems (e.g., pyridine in ).

Biological Activity

N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound that belongs to the purine derivatives class. Its structure features a bromophenyl group and an oxolan-2-ylmethyl group attached to a purine ring, which endows it with unique biological properties. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C15H16BrN5OC_{15}H_{16}BrN_5O, and its synthesis involves multi-step organic reactions, including bromination, cyclization to form the purine ring, and alkylation with oxolan derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects in various diseases.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For example, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Antiviral Activity

This compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes necessary for the life cycle of certain viruses. For instance, it has shown promise against the hepatitis C virus (HCV) in cell culture systems, where it reduced viral load significantly .

Enzyme Inhibition

The compound acts as a biochemical probe to study enzyme interactions. It has been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and survival. This inhibition could have implications for metabolic disorders and cancer therapy .

Case Studies

StudyFindingsReference
Cytotoxicity on MCF-7 cellsInduced apoptosis; dose-dependent viability reduction
Antiviral effects on HCVSignificant reduction in viral load
Nampt inhibitionPotential therapeutic target for metabolic disorders

Comparative Analysis

When compared to similar compounds, such as N-(4-chlorophenyl)-9H-purin-6-amine and N-(4-bromophenyl)-9H-purin-6-amines, this compound demonstrates enhanced potency due to its unique structural features that facilitate better binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, and what purification methods ensure high yield and purity?

  • Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include alkylation of the purine N9 position with an oxolan-2-ylmethyl group and subsequent coupling of the 4-bromophenylmethylamine moiety. Strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) are used to facilitate nucleophilic substitutions . Purification often employs column chromatography and recrystallization to achieve >95% purity. Continuous flow reactors are recommended for scalable synthesis while maintaining reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography is preferred for resolving 3D conformation, particularly to analyze steric effects of the bromophenyl and oxolane groups . For compounds with low crystallinity, dynamic NMR or computational modeling (DFT) can infer spatial arrangements .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Answer : Use cell viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Antiviral activity can be tested via plaque reduction assays against RNA viruses (e.g., influenza, SARS-CoV-2). Enzyme inhibition assays (e.g., kinase activity) should employ fluorescence-based readouts to quantify IC₅₀ values .

Q. How does the 4-bromophenyl substituent influence physicochemical properties compared to other halogenated analogs?

  • Answer : The bromine atom enhances lipophilicity (logP ~2.8) and metabolic stability compared to chloro or fluoro analogs. Its electron-withdrawing nature may increase binding affinity to aromatic-rich enzyme pockets (e.g., kinases). Solubility in aqueous buffers is typically low (<50 µM), necessitating DMSO or cyclodextrin formulations for in vitro studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during N9 alkylation of the purine core?

  • Answer : Byproducts like N7-alkylated isomers arise from competing nucleophilic attacks. Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) favor N9 selectivity.
  • Solvent selection : Tetrahydrofuran (THF) reduces side reactions compared to DMF.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .
    Monitor progress via TLC or HPLC-MS to identify optimal reaction termination points .

Q. How should researchers resolve contradictions in reported binding affinities across different studies?

  • Answer : Discrepancies often stem from assay variability (e.g., buffer pH, protein constructs). To reconcile

  • Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from artifacts.
  • Structural validation : Co-crystallize the compound with its target (e.g., kinase domain) to confirm binding mode.
  • Meta-analysis : Pool datasets using standardized metrics (e.g., pIC₅₀) and apply statistical weighting for study quality .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Answer :

  • Prodrug design : Introduce hydrolyzable esters at the oxolane oxygen to improve membrane permeability.
  • Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time.
  • Co-administration : Use P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in intestinal tissues .
    Validate strategies via pharmacokinetic profiling (plasma AUC, tissue distribution) in rodent models .

Q. How can computational modeling predict off-target interactions of this compound?

  • Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to screen against human kinome or GPCR libraries.
  • Pharmacophore mapping : Identify shared motifs with known inhibitors (e.g., ATP-binding sites).
  • Machine learning : Train models on ChEMBL bioactivity data to rank potential off-targets by likelihood .
    Experimental validation via thermal shift assays (TSA) confirms predicted interactions .

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